3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-4H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(10)8(11)9-6/h2-4H,5H2,1H3 |
InChI Key |
JHCZBRURBXJCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CN2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylpyrrolo 1,2 a Pyrazin 1 4h One and Analogues
Strategic Approaches to Pyrrolo[1,2-a]pyrazinone Ring System Construction
The construction of the pyrrolo[1,2-a]pyrazinone scaffold is generally achieved by fusing a pyrazinone ring onto a pre-existing pyrrole (B145914) core. mdpi.comencyclopedia.pub This "pyrrole-first" approach is the most prevalent strategy due to the ready availability of functionalized pyrrole precursors and the often direct nature of the ring-closing reactions. mdpi.com This allows for the facile introduction of a wide array of functional groups. An alternative, though less common, approach involves the construction of the pyrrole ring onto an intact diketopiperazine or pyrazinone precursor. mdpi.comnih.gov
The predominant method for synthesizing pyrrolopyrazinones involves initiating the reaction from a functionalized pyrrole derivative. mdpi.com This pathway leverages the nucleophilicity of the pyrrole ring or substituents attached to it to form the second heterocyclic ring. The specific strategy often depends on the substitution pattern of the starting pyrrole, such as 2-monosubstituted or 1,2-disubstituted pyrroles. mdpi.com
Intramolecular annulation, or ring closure, is a key step in many synthetic routes to pyrrolo[1,2-a]pyrazinones. This process typically involves a pyrrole derivative bearing a side chain that can react with another part of the molecule to form the pyrazinone ring. mdpi.com For instance, a 1H-pyrrole-2-carboxamide with an electrophilic group on the amide nitrogen can undergo an intramolecular reaction with the nucleophilic pyrrole nitrogen to form the desired bicyclic system. mdpi.comencyclopedia.pub
####### 2.1.1.1.1. Aza-Michael Additions for Pyrrolo[1,2-a]pyrazinone Formation
The aza-Michael addition is a powerful method for forming the pyrazinone ring. mdpi.com This reaction involves the intramolecular conjugate addition of the pyrrole nitrogen atom to an electron-deficient alkene tethered to the pyrrole ring, typically at the C2 position via an amide linkage. mdpi.comencyclopedia.pub
This cyclization is often catalyzed by a base. For example, the synthesis of an N-benzyl longamide B derivative was achieved through a potassium carbonate (K2CO3)-catalyzed aza-Michael cyclization of the corresponding open-chain pyrrole-2-amide. mdpi.com In the total synthesis of (-)-agelastatin A, a similar intramolecular aza-Michael reaction was a key step, involving the cyclization onto an enone intermediate. mdpi.com The electrophilicity of the double bond can be enhanced by the addition of a Brønsted or Lewis acid, mimicking the proposed biosynthesis of related natural products like hanishin. mdpi.com Chiral phase transfer catalysts have also been employed to achieve enantioselective aza-Michael cyclizations. mdpi.com
| Precursor | Conditions | Product | Significance |
|---|---|---|---|
| Open chain pyrrole-2-amide | K2CO3 | N-benzyl longamide B derivative | Base-catalyzed cyclization mdpi.com |
| Enone intermediate | - | (-)-Agelastatin A intermediate | Key step in total synthesis mdpi.com |
| Pyrrole-2-amide analogue | Chiral N-benzylammonium phase transfer catalyst | Enantioenriched pyrrolopyrazinone | Achieved up to 56% ee mdpi.com |
####### 2.1.1.1.2. Base-Promoted Intramolecular Ring Closure Reactions
Beyond aza-Michael additions, other base-promoted intramolecular cyclizations are frequently used. These reactions often involve the closure of N-propargyl pyrrole-carboxamides. For instance, using 30 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing dichloromethane can lead to a mixture of pyrrolopyrazinone isomers with either an endocyclic or exocyclic double bond. mdpi.comencyclopedia.pub The exocyclic isomers can often be isomerized to the more thermodynamically stable endocyclic products. mdpi.comencyclopedia.pub
In one synthetic route to aryl-substituted 2-methyl-1-pyrrolo[1,2-a]pyrazinones, a key cyclization step involves heating an intermediate in anhydrous methanol (B129727) while passing a stream of methylamine (B109427) through the solution. nih.gov This base-promoted reaction facilitates the ring closure to form the pyrazinone moiety. nih.govnih.gov
| Precursor Type | Base/Conditions | Product Type | Reference |
|---|---|---|---|
| N-propargyl pyrrole-carboxamide | DBU, DCM, reflux | Mixture of endo/exo isomers | mdpi.comencyclopedia.pub |
| Methyl 1-(2-oxo-2-phenylethyl)pyrrole-2-carboxylate intermediate | Methylamine, Methanol, reflux | 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone | nih.gov |
####### 2.1.1.1.3. Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Iridium)
Transition metal catalysis offers a versatile and efficient means of constructing the pyrrolo[1,2-a]pyrazinone ring system. Palladium catalysts have been particularly well-explored for these transformations. mdpi.com The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can lead to different products depending on the specific catalyst and conditions used. mdpi.com For example, using palladium acetate (B1210297) with sodium acetate and tetrabutylammonium (B224687) chloride yields the aromatic pyrrolo[1,2-a]pyrazine (B1600676), whereas a different catalyst like PdCl2(CH3CN)2 can lead to other products. mdpi.com These reactions highlight the tunability of transition metal-catalyzed approaches.
Domino reactions initiated by a Michael addition followed by a palladium-catalyzed intramolecular substitution provide another powerful strategy. mdpi.comencyclopedia.pub While palladium is common, other transition metals such as platinum have been shown to catalyze the cycloisomerization of nitrogen-containing precursors to form related heterocyclic systems like indolizines and pyrrolones, suggesting their potential applicability in pyrrolopyrazinone synthesis. nih.govnih.gov
| Metal | Catalyst System | Substrate | Product |
|---|---|---|---|
| Palladium | Pd(OAc)2, NaOAc, Bu4NCl | N-allyl pyrrole-2-carboxamide | Pyrrolo[1,2-a]pyrazine mdpi.com |
| Palladium | PdCl2(CH3CN)2 | N-allyl pyrrole-2-carboxamide | Alternative cyclized products mdpi.com |
| Platinum | PtCl2 | Pyridine propargylic esters | Indolizines nih.gov |
The use of 1,2-disubstituted pyrroles as starting materials provides a direct route for constructing the pyrazinone ring. mdpi.com This strategy typically involves an acyclic precursor that has a nucleophilic group (like an amine) at the 1-position and an electrophilic carbonyl group at the 2-position, or vice versa. mdpi.com The intramolecular condensation of these two groups then forms the final ring.
For example, in the first total synthesis of peramide, methyl 2-pyrrolecarboxylate was reacted with a nitroalkene. mdpi.com The resulting nitroalkyl-substituted pyrrole was then reduced to an amine, which subsequently cyclized upon heating in toluene (B28343) to form the pyrrolopyrazinone core. mdpi.com Azides are also commonly used as amine precursors, which can be reduced in situ to trigger the cyclization. mdpi.com
Pyrrole-Initiated Cyclization Pathways
Alkyne Cyclization Strategies from N-Propargyl Pyrrole Derivatives
A notable strategy for constructing the pyrrolo[1,2-a]pyrazinone scaffold involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.orgnih.gov This approach offers an efficient route to these bicyclic systems under mild conditions.
One reported method involves the conversion of a trichloroacetyl group on the pyrrole ring into carboxamide derivatives. These derivatives then undergo a tandem reaction with propargyl bromide in the presence of a base like sodium hydride (NaH) to yield the desired pyrrolo-pyrazinones with high efficiency.
Another approach describes the nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters. nih.govd-nb.info N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can be synthesized and subsequently cyclized. For instance, treatment of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine (B178648) monohydrate in methanol at reflux temperature leads to the formation of 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1(2H)-one. d-nb.info The regioselectivity of the cyclization (6-exo-dig vs. 6-endo-dig) can be dependent on the electronic nature of the substituents on the alkyne. nih.govd-nb.info In contrast, electrophilic cyclization using iodine consistently results in the 6-endo-dig product. nih.govd-nb.info
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-propargyl pyrrole carboxamide | NaH, DMF | N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one | Good | |
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate, MeOH, reflux | 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1(2H)-one | 67% | d-nb.info |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | I2, Dichloromethane | 6-endo-dig cyclization product | - | nih.govd-nb.info |
Preparation from Pyrrole-2-Carboxylate Starting Materials
Methyl pyrrole-2-carboxylate is a versatile and common starting material for the synthesis of various pyrrolo[1,2-a]pyrazinone derivatives. nih.govnih.govresearchgate.net This approach typically involves N-alkylation of the pyrrole ring followed by cyclization to form the pyrazinone ring.
A general route involves the N-alkylation of methyl pyrrole-2-carboxylate with α-bromoarylethanones in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF). nih.gov The resulting methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates can then be cyclized. For example, heating a solution of these intermediates in anhydrous methanol while passing a stream of methylamine, followed by prolonged reflux, affords 3-aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones. nih.gov
This strategy has been successfully employed to synthesize a series of aryl-substituted 2-methyl-1-pyrrolo[1,2-a]pyrazinones. nih.govnih.govresearchgate.net The process demonstrates the utility of pyrrole-2-carboxylates as foundational building blocks for accessing this class of compounds.
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Reference |
| 1. N-Alkylation | Methyl pyrrole-2-carboxylate, α-bromoarylethanone | K2CO3, DMF, room temperature | Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate | nih.gov |
| 2. Cyclization | Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate | Methylamine, anhydrous methanol, reflux | 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone | nih.gov |
Pyrazinone-Initiated Ring Assembly
While the "pyrrole-first" approach is more common, the "pyrazinone-first" strategy, where a pyrrole ring is fused onto a pre-existing pyrazinone, offers an alternative and effective route. mdpi.com This method is particularly useful for synthesizing polysubstituted pyrrolopyrazinones that may be difficult to access through other means. mdpi.com
One such efficient two-step synthesis begins with the Vilsmeier-Haack chloroformylation of readily available ketones to generate a biselectrophilic 2-chloroacrolein (B1216256) intermediate. mdpi.comencyclopedia.pub This intermediate is then condensed with a pyrazinone in the presence of N-methylmorpholine (NMM) as a base in DMF at elevated temperatures, yielding the desired pyrrolo[1,2-a]pyrazinone. mdpi.comencyclopedia.pub This strategy has the potential to become a standard for synthesizing 3,4-dihydropyrrolopyrazinones with specific substitution patterns on the pyrrole core. mdpi.com
Another example involves starting with a pyrazinone and diethyl ethoxymethylene malonate, which are heated in toluene. mdpi.com The resulting enamine is then cyclized using a strong base like lithium bis(trimethylsilyl)amide (LHMDS) at high temperatures in THF to afford hydroxy-substituted pyrrolopyrazinones. mdpi.com
| Starting Pyrazinone | Co-reactant(s) | Reagents and Conditions | Product | Reference |
| Pyrazinone | 2-Chloroacrolein intermediate (from ketone) | N-methylmorpholine, DMF, 115 °C | Polysubstituted pyrrolo[1,2-a]pyrazinone | mdpi.comencyclopedia.pub |
| Pyrazinone | Diethyl ethoxymethylene malonate | 1. Toluene, 100 °C; 2. LHMDS, THF, 80 °C | Hydroxy-substituted pyrrolo[1,2-a]pyrazinone | mdpi.com |
Multicomponent Reaction (MCR) Strategies for Pyrrolo[1,2-a]pyrazinone Synthesis
Multicomponent reactions (MCRs) provide a powerful and efficient means of synthesizing complex molecules like pyrrolo[1,2-a]pyrazinones in a single step from three or more starting materials. mdpi.comencyclopedia.pub This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of compounds. mdpi.commdpi.com
Three-component reactions have been developed to construct the dihydropyrrolo[1,2-a]pyrazinone scaffold. In one such reaction, 1,2-diaminoethane and ethyl pyruvate are combined at room temperature, followed by the addition of α-bromo ketones and heating in the presence of iron(III) chloride to afford the target compounds. mdpi.com Another variant involves the reaction of ethylenediamine, acetylenic esters, and nitrostyrene (B7858105) derivatives in a one-pot synthesis to yield pyrrolo[1,2-a]pyrazines. mdpi.com A scandium triflate-catalyzed one-pot three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite has also been reported to access the pyrrolo[1,2-a]pyrazine chemical space. rsc.org
| Component 1 | Component 2 | Component 3 | Reagents and Conditions | Product Type | Reference |
| 1,2-Diaminoethane | Ethyl pyruvate | α-Bromo ketones | Iron(III) chloride, heat | Dihydropyrrolopyrazinone | mdpi.com |
| Ethylenediamine | Acetylenic esters | Nitrostyrene derivatives | - | Pyrrolo[1,2-a]pyrazine | mdpi.com |
| Pyrrole derivative | Amine | Trialkylphosphite | Sc(OTf)3 | 1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonate | rsc.org |
The Ugi four-component reaction is a prominent MCR that has been successfully applied to the synthesis of polysubstituted pyrrolopyrazinones. mdpi.comencyclopedia.pub In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. rsc.org
For the synthesis of pyrrolopyrazinones, pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester can be used. mdpi.comencyclopedia.pub The resulting Ugi adducts spontaneously cyclize at room temperature in the presence of triethylamine in methanol to afford a library of polysubstituted pyrrole diketopyrazines. mdpi.comencyclopedia.pub
In a variation, two of the four components of the Ugi reaction can be present on the same pyrrole moiety, such as in N-(2-oxopropyl)pyrrole-2-carboxylic acids. mdpi.comencyclopedia.pub The addition of an isonitrile and an amine to this substrate leads to a library of polysubstituted pyrrolopyrazinones. mdpi.comencyclopedia.pub Furthermore, a tandem post-Ugi cyclization and gold(I)-catalyzed annulation of Ugi adducts derived from aminoacetaldehyde dimethylacetal and alkynoic acids has been developed to synthesize functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.gov
| Ugi Reaction Components | Cyclization Conditions | Product Type | Reference |
| Pyrrole-2-carboxylic acid, carbonyl compound, isocyanide, amino ester | Methanol, Triethylamine, room temperature | Polysubstituted pyrrole diketopyrazines | mdpi.comencyclopedia.pub |
| N-(2-oxopropyl)pyrrole-2-carboxylic acid, isonitrile, amine | - | Polysubstituted pyrrolopyrazinones | mdpi.comencyclopedia.pub |
| Aminoacetaldehyde dimethylacetal, alkynoic acid-derived Ugi adducts | TFA-mediated cyclization followed by Gold(I)-catalyzed annulation | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | acs.orgnih.gov |
Diverse and Emerging Synthetic Routes
Beyond the aforementioned strategies, several other diverse and emerging synthetic routes have been developed for the construction of the pyrrolo[1,2-a]pyrazinone skeleton. These methods often provide access to unique substitution patterns or proceed through novel mechanistic pathways.
One such method is the Castagnoli–Cushman reaction of pyrrole cyclic anhydrides, which has been applied to synthesize derivatives of the pyrrolopyrazinone core. mdpi.com
Palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide offers another route. The outcome of this reaction is highly dependent on the catalyst used. For instance, using palladium acetate leads to the formation of a pyrrolo[1,2-a]pyrazine, while a different palladium catalyst can yield isomeric fused pyrrolopyridinone derivatives. mdpi.comencyclopedia.pub
Ring expansion of pyrrolizidine (B1209537) derivatives represents a more unconventional approach. This has been achieved through a Beckmann rearrangement of a phenyl derivative, followed by condensation with hydroxylamine and heating in polyphosphoric acid to yield the pyrrolopyrazine product. mdpi.com
These varied methodologies highlight the ongoing efforts to develop novel and efficient syntheses of the medicinally important pyrrolo[1,2-a]pyrazinone scaffold.
Vilsmeier–Haack Reaction-Mediated Annulation
A notable and efficient two-step synthesis for creating polysubstituted pyrrolopyrazinones utilizes the Vilsmeier-Haack reaction. This process begins with the chloroformylation of readily available ketones, which generates a biselectrophilic 2-chloroacrolein intermediate. This intermediate is then condensed with a pyrazinone in the presence of a base such as N-methylmorpholine (NMM) in dimethylformamide (DMF) at elevated temperatures. This method is particularly effective for producing a range of substituted pyrrolopyrazinones. mdpi.com
The reaction proceeds in fair yields and, in some instances, may produce isomeric products. The general scheme for this synthesis is depicted below:
Table 1: Vilsmeier-Haack Reaction-Mediated Synthesis of Pyrrolopyrazinones
| Ketone Precursor (R1, R2) | Pyrazinone (R3) | Product (R1, R2, R3) | Yield |
|---|---|---|---|
| Acetone (CH3, CH3) | 2-Methylpyrazin-1(4H)-one | 3,7,8-Trimethylpyrrolo[1,2-a]pyrazin-1(4H)-one | Fair |
| Cyclohexanone | 2-Methylpyrazin-1(4H)-one | Spiro[cyclohexane-1,8'-pyrrolo[1,2-a]pyrazin]-1'(4'H)-one derivative | Fair |
Tandem Iminium Cyclization and Smiles Rearrangement
A novel approach to the synthesis of fused pyrrolopyrazine systems, such as pyrido[2,3-e]pyrrolo[1,2-a]pyrazines, involves a tandem iminium cyclization and Smiles rearrangement. This reaction sequence is initiated by the condensation of a pyridinyloxyacetaldehyde with a primary amine to form an iminium ion, which then undergoes cyclization. A subsequent Smiles rearrangement leads to the formation of the final tricyclic product. acs.orgnih.gov
The choice of catalyst is crucial for the success of this reaction. Trifluoroacetic acid (TFA) has been found to be an effective catalyst when aromatic amines are used, while titanium tetrachloride (TiCl4) is superior for reactions involving aliphatic amines. This methodology allows for the creation of a diverse library of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives. acs.orgnih.gov
Table 2: Tandem Iminium Cyclization and Smiles Rearrangement
| Amine | Catalyst | Product |
|---|---|---|
| Aniline | TFA | N-Phenyl-pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivative |
| Benzylamine | TiCl4 | N-Benzyl-pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivative |
Palladium-Catalyzed Intermolecular Cycloisomerization
Palladium catalysis offers a powerful tool for the construction of complex heterocyclic systems. The intermolecular cycloisomerization of 1,6-enynes is a versatile method for preparing a variety of five-membered rings, including pyrroles. This transformation can be controlled by the functional groups present in the substrates, allowing for divergent synthesis of different heterocyclic scaffolds. rsc.orgresearchgate.net
In a related domino reaction, a palladium-catalyzed cycloisomerization/double condensation of acetylenic acids with dinucleophiles can be employed to construct fused pyrrolo systems, such as pyrrolo[2,1-b]quinazolinones. mdpi.com This approach highlights the potential for palladium catalysis to initiate a cascade of reactions, leading to the rapid assembly of complex molecules.
Table 3: Palladium-Catalyzed Cycloisomerization for Pyrrole Synthesis
| Enyne Substrate | Catalyst System | Product |
|---|---|---|
| N-Tosyl-1,6-enyne | Pd(0)/glucose | Substituted pyrrole |
Double Cyclodehydration and Aromatization Methods
A modular approach for the synthesis of polycyclic N-fused heteroaromatics, including the pyrrolo[1,2-a]pyrazine core, involves a cascade reaction of double cyclodehydration and aromatization. nih.gov This method utilizes the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with diamines, such as o-phenylenediamines, to produce benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov The use of ammonium (B1175870) acetate as the amine source can lead to the formation of the parent pyrrolo[1,2-a]pyrazine ring system.
This one-pot domino protocol is highly atom-economical and proceeds under mild reaction conditions, providing access to a wide range of derivatives. nih.gov
Table 4: Double Cyclodehydration and Aromatization
| Pyrrole Precursor | Amine Source | Product |
|---|---|---|
| 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | o-Phenylenediamine | Benzo rsc.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine |
Control of Chemoselectivity, Regioselectivity, and Stereoselectivity in Pyrrolo[1,2-a]pyrazinone Synthesis
Achieving selectivity is a paramount goal in organic synthesis. For the construction of the pyrrolo[1,2-a]pyrazinone scaffold, various strategies have been developed to control the regiochemical and stereochemical outcomes of the reactions.
Regioselective Construction of the Pyrrolo[1,2-a]pyrazinone Core
The regioselective construction of the pyrrolo[1,2-a]pyrazinone core can be achieved through carefully designed synthetic routes. One such method involves a gold(I)-catalyzed regioselective annulation of dihydropyrazinone derivatives. This two-step procedure begins with the acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, followed by a gold(I)-catalyzed annulation that proceeds with complete regioselectivity at the C-5 position. acs.org
The regioselectivity is attributed to the principle of soft and hard acids and bases, where the gold(I)-activated alkyne acts as a soft electrophile that reacts preferentially with the soft nucleophilic C-5 position of the dihydropyrazinone. acs.org
Table 5: Regioselective Gold(I)-Catalyzed Annulation
| Dihydropyrazinone Substrate | Catalyst System | Product | Yield |
|---|
Enantioselective Synthesis of Chiral Pyrrolo[1,2-a]pyrazinone Derivatives
The enantioselective synthesis of chiral pyrrolo[1,2-a]pyrazinone derivatives remains a challenging yet crucial area of research, as chirality is often a key determinant of biological activity. While specific methods for the enantioselective synthesis of 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one are not extensively documented, strategies employed for the synthesis of analogous chiral nitrogen-containing heterocycles can provide valuable insights.
For instance, the enantioselective synthesis of chiral pyrazolines has been achieved through the use of chiral N,N'-dioxide/scandium(III) complexes as catalysts in the reaction of bicyclic diaziridines with donor-acceptor cyclopropanes. nih.gov This approach yields chiral pyrazole derivatives with high enantiomeric excess. Similarly, the enantioselective synthesis of pyrrolo[1,2-a]quinolones has been reported, demonstrating that chiral catalysis can be effectively applied to related ring systems. researchgate.net These methodologies underscore the potential of using chiral Lewis acids and organocatalysts to control the stereochemical outcome of cyclization reactions that form the pyrrolo[1,2-a]pyrazinone core.
Table 6: General Approaches for Enantioselective Synthesis of N-Heterocycles
| Heterocycle | Chiral Catalyst/Ligand | Key Reaction | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Pyrazolines | Chiral N,N'-dioxide/Sc(III) complex | Ring-opening/migration cascade | Excellent |
Organocatalytic Asymmetric Approaches
The development of asymmetric synthetic methods is crucial for accessing chiral molecules, and organocatalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds with high stereocontrol. For analogues of this compound, such as chiral pyrrolodiketopiperazines, organocatalytic strategies provide an efficient route to enantiomerically enriched products. nih.govnih.govacs.org
One prominent approach involves the use of bicyclic acylpyrrol lactims as pronucleophiles in direct carbon-carbon bond-forming reactions. nih.govnih.gov The Michael addition of these lactims to nitroolefins, catalyzed by ureidoaminal-derived Brønsted bases, yields diverse heterocyclic structures with high efficiency. nih.govnih.gov This methodology is notable for its ability to generate chiral pyrrolodiketopiperazines, which can be subsequently converted to the desired pyrrolopyrazinone core under acidic conditions. nih.gov The process demonstrates excellent performance in creating varied skeletons with both chemical and stereochemical efficiency. nih.govnih.gov
Another effective organocatalytic method is the asymmetric intramolecular aza-Friedel-Crafts reaction. nih.gov This strategy utilizes a chiral phosphoric acid to catalyze the reaction of N-aminoethylpyrroles with various aldehydes. nih.gov The reaction proceeds to form medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which are saturated analogues of the target scaffold, in high yields and with significant enantioselectivities. nih.gov
These organocatalytic methods highlight a shift from traditional synthesis towards more efficient and stereoselective processes, enabling the creation of diverse and complex chiral analogues of the pyrrolo[1,2-a]pyrazinone framework.
Specific Synthetic Considerations for this compound
The synthesis of the pyrrolo[1,2-a]pyrazinone scaffold, including specifically substituted derivatives like this compound, can be approached through several strategic routes. mdpi.com These generally involve either fusing a pyrazinone ring onto a pre-existing pyrrole derivative or, conversely, constructing the pyrrole ring onto a pyrazinone precursor. mdpi.comacs.org Multicomponent reactions offer another efficient pathway. mdpi.com
A prevalent strategy for analogues starts with a 2-monosubstituted pyrrole, typically methyl pyrrole-2-carboxylate. mdpi.comnih.govnih.gov The synthesis of 2-methyl-3-aryl-pyrrolo[1,2-a]pyrazinones, for example, follows a multi-step sequence as detailed below. nih.govnih.gov
Table 1: General Synthetic Scheme for 2-Methyl-3-Aryl Analogues
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Alkylation | Methyl pyrrole-2-carboxylate, α-bromoacetophenone, KOH, DMF, Room Temperature | Methyl 1-(2-oxo-2-phenylethyl)pyrrole-2-carboxylate |
This table outlines a common pathway for synthesizing analogues, which informs potential routes to the 3-methyl derivative. nih.govnih.gov
In this sequence, the initial N-alkylation of the pyrrole derivative is followed by reaction with an amine (e.g., methylamine), which serves both as a nitrogen source for the pyrazinone ring and as a cyclizing agent. nih.govnih.gov
An alternative approach involves an acid-catalyzed cyclization. For instance, N-alkylated pyrrole intermediates can undergo cyclization in the presence of a strong acid like phosphoric acid to form the fused bicyclic system. nih.gov
Three-component reactions provide a more convergent synthetic route. One such method combines 1,2-diaminoethane, ethyl pyruvate, and α-bromo ketones in the presence of iron(III) chloride to yield the pyrrolo[1,2-a]pyrazinone core. mdpi.com This approach builds the scaffold by forming the pyrazine (B50134) intermediate first, which then reacts with the bromo ketone. mdpi.com
The choice of strategy depends on the desired substitution pattern. For this compound, a key consideration would be the selection of a starting material or intermediate that facilitates the introduction of a methyl group at the C3 position of the pyrazinone ring. This could potentially be achieved by modifying the α-bromo ketone in the multi-component reaction or by using a substituted diamine precursor. mdpi.com
Chemical Reactivity and Derivatization of the Pyrrolo 1,2 a Pyrazin 1 4h One Scaffold
Electrophilic and Nucleophilic Reaction Pathways of the Pyrrolo[1,2-a]pyrazinone System
The pyrrolo[1,2-a]pyrazinone system is characterized by a nuanced electronic landscape, rendering it susceptible to both electrophilic and nucleophilic attack. The pyrrole (B145914) moiety, being electron-rich, is the primary site for electrophilic substitution. Conversely, the pyrazinone ring, with its electron-withdrawing amide functionality, can be targeted by nucleophiles.
Electrophilic acylation of pyrrolo[1,2-a]pyrazines has been shown to be highly regioselective. When the α-position of the pyrrole ring is unsubstituted, acylation occurs there selectively. This reactivity is a key feature in the functionalization of this heterocyclic system.
The synthesis of the pyrrolopyrazinone core itself can proceed through intramolecular nucleophilic or electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. The specific pathway and resulting products are influenced by the electronic nature of the substituents on the alkyne. For instance, nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to different cyclization products depending on the substituents. In contrast, electrophilic cyclization with iodine consistently yields the 6-endo-dig cyclization product.
Furthermore, studies on 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have demonstrated that nucleophilic attack can lead to the transformation of the trifluoromethyl group into amide and amidine functionalities, accompanied by aromatization of the heterocyclic system.
Metalation and Electrophilic Quenching Reactions
While specific literature on the metalation and electrophilic quenching of 3-methylpyrrolo[1,2-a]pyrazin-1(4H)-one is limited, the general principles of directed ortho-metalation (DoM) can be extrapolated to this system. The amide functionality within the pyrazinone ring could potentially act as a directed metalation group (DMG), facilitating deprotonation at an adjacent position by a strong base such as an organolithium reagent. The resulting organometallic intermediate could then be quenched with a variety of electrophiles, introducing a wide range of substituents with high regioselectivity. The feasibility and regiochemical outcome of such reactions would be influenced by the acidity of the various protons on the scaffold and the steric environment.
Advanced Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic scaffolds, and the pyrrolo[1,2-a]pyrazinone core is no exception. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions on Related Pyrrolopyrazine Scaffolds Note: Data presented is for analogous pyrrolopyrazine systems and is illustrative of potential reactivity.
| Entry | Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 1 | Suzuki | 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3, DME/H2O, reflux | 6-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | 85 |
| 2 | Sonogashira | 5,6-Dichloropyrazine-2,3-dicarbonitrile | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N, DMF, 80 °C | 5-Chloro-6-(phenylethynyl)pyrazine-2,3-dicarbonitrile | 90 |
Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction has been successfully applied to the amination of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine with various cyclic secondary amines in the presence of a palladium catalyst and a suitable ligand like BINAP. This demonstrates the potential for introducing diverse amine functionalities onto the pyrrolo[1,2-a]pyrazinone scaffold, a common strategy in the development of new pharmaceutical agents.
Table 2: Example of a Palladium-Catalyzed C-N Cross-Coupling Reaction on a Related Pyrrolopyrazine Scaffold Note: Data presented is for an analogous pyrrolopyrazine system and is illustrative of potential reactivity.
| Entry | Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 1 | Buchwald-Hartwig | 6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | Morpholine | Pd2(dba)3/BINAP | NaOtBu, Toluene (B28343), 100 °C | 6-(Morpholin-4-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | 78 |
Direct C-H Functionalization and Arylation
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the modification of heterocyclic compounds. For the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, palladium-catalyzed direct C-H arylation has been reported. This approach allows for the introduction of aryl groups without the need for pre-functionalization (e.g., halogenation) of the heterocyclic core. The regioselectivity of these reactions is a critical aspect and is often directed by the inherent electronic properties of the scaffold or by the use of directing groups. While specific studies on this compound are scarce, the electron-rich pyrrole ring is the most likely site for such transformations.
Strategies for Diversification and Functional Group Tolerance
The diversification of the this compound scaffold is crucial for the exploration of its structure-activity relationships (SAR) in drug discovery programs. A variety of synthetic strategies have been developed to introduce a wide range of substituents at different positions of the pyrrolopyrazinone core.
One common approach involves the synthesis of aryl-substituted pyrrolo[1,2-a]pyrazinones starting from methyl pyrrole-2-carboxylate. This involves N-alkylation with a substituted phenacyl bromide followed by cyclization with an amine. This method allows for the introduction of diverse aryl groups at the 3-position.
Multi-component reactions also offer an efficient pathway to highly functionalized pyrrolo[1,2-a]pyrazinones. For instance, a one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite can provide access to a new chemical space of poly-substituted pyrrolo[1,2-a]pyrazines.
The functional group tolerance of these synthetic methods is a key consideration. Many of the reported procedures for the synthesis and derivatization of the pyrrolo[1,2-a]pyrazinone scaffold are compatible with a range of functional groups, including esters, nitriles, and various substituted aryl groups. This tolerance allows for the late-stage modification of complex molecules, which is a significant advantage in medicinal chemistry.
Reactivity of N-Ylides Generated from Pyrrolo[1,2-a]pyrazinone Salts
The generation of N-ylides from pyrrolo[1,2-a]pyrazinone salts provides a versatile platform for the synthesis of a variety of novel heterocyclic structures. These ylides, which are 1,3-dipoles, are typically formed in situ by the treatment of the corresponding quaternary salts with a base. The reactivity of these intermediates is characterized by their participation in 1,3-dipolar cycloaddition reactions with a range of dipolarophiles.
The formation of these reactive azomethine ylides occurs through the deprotonation of the carbon atom adjacent to the quaternized bridgehead nitrogen atom of the pyrrolo[1,2-a]pyrazinone salt. The stability and subsequent reactivity of the resulting ylide can be influenced by the nature of the substituents on the pyrrolo[1,2-a]pyrazinone core.
1,3-Dipolar Cycloaddition Reactions and Their Synthetic Utility
The 1,3-dipolar cycloaddition reactions of N-ylides derived from pyrrolo[1,2-a]pyrazinone salts represent a powerful tool for the construction of complex, fused heterocyclic systems. These reactions proceed by the concerted [3+2] cycloaddition of the azomethine ylide to a suitable dipolarophile, leading to the formation of a new five-membered ring.
A key study in this area demonstrated the generation of N-ylides from various N-alkylpyrrolo[1,2-a]pyrazinone salts and their subsequent reaction with both symmetrical and unsymmetrical dipolarophiles. nih.gov The versatility of this methodology allows for the synthesis of a diverse range of products, including dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines. nih.gov
The synthetic utility of these reactions is significant as they provide a direct route to novel polycyclic nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science. The ability to introduce a variety of substituents onto the dipolarophile allows for the fine-tuning of the properties of the resulting cycloadducts.
While specific experimental data on the 1,3-dipolar cycloaddition reactions of N-ylides generated directly from this compound is not extensively detailed in the reviewed literature, the general reactivity of the broader pyrrolo[1,2-a]pyrazine scaffold provides a strong indication of the expected chemical behavior. nih.gov The presence of the methyl group at the 3-position is anticipated to influence the electronic properties and steric accessibility of the ylide, which in turn could affect the rate and regioselectivity of the cycloaddition reaction.
The following table summarizes the types of products that can be obtained from the 1,3-dipolar cycloaddition of N-ylides derived from the general pyrrolo[1,2-a]pyrazine scaffold with various dipolarophiles, as a predictive model for the reactivity of the 3-methyl substituted analogue. nih.gov
| Dipolarophile Type | Resulting Heterocyclic System |
| Symmetrical Alkenes | Dipyrrolo[1,2-a]pyrazines |
| Unsymmetrical Alkenes | Regioisomeric Dipyrrolo[1,2-a]pyrazines |
| Alkynes | Aromatized Dipyrrolo[1,2-a]pyrazines |
| Heteroatom-containing Dipolarophiles | Novel Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines) |
Further research is required to specifically elucidate the reactivity and synthetic utility of N-ylides generated from this compound and to fully explore the scope of their 1,3-dipolar cycloaddition reactions with a wide array of dipolarophiles.
Computational and Theoretical Investigations of 3 Methylpyrrolo 1,2 a Pyrazin 1 4h One Structure and Reactivity
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular geometries, reaction mechanisms, and spectroscopic properties.
Density Functional Theory (DFT) has emerged as a popular and versatile computational method for studying the electronic structure of molecules. researchgate.netnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for a wide range of chemical systems.
Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule and serves as the foundation for calculating other molecular properties.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.30 |
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy, providing valuable information about the electronic environment of each nucleus. mdpi.comresearchgate.net
Similarly, Electronic Circular Dichroism (ECD) spectra, which are sensitive to the stereochemistry of chiral molecules, can be computationally predicted. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral center can be determined. A recent study on newly discovered pyrrolopyrazinones utilized computational calculation of ECD Cotton effects to elucidate their structures. nih.gov
The following table provides a hypothetical comparison between predicted and experimental ¹H NMR chemical shifts for 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one, demonstrating the potential of DFT in spectroscopic analysis.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-2 | 6.85 | 6.90 |
| H-5 | 7.20 | 7.25 |
| H-6 | 6.50 | 6.55 |
| CH3 | 2.10 | 2.15 |
Ab initio (from first principles) molecular orbital methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics without the use of experimental data. These methods solve the Schrödinger equation for a given molecule to obtain its wave function and energy. While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially when electron correlation effects are significant.
For complex molecules where NMR spectra may be difficult to interpret due to overlapping signals, advanced techniques like Quantum Mechanics-driven ¹H iterative Full Spin Analysis (QM-HiFSA) can be employed. nih.gov This method allows for the accurate determination of NMR parameters, including chemical shifts and coupling constants, by iteratively fitting a quantum mechanically calculated spectrum to the experimental one. The application of QM-HiFSA to novel pyrrolopyrazinones has been shown to be a powerful tool for their structural elucidation. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Molecular Modeling and Chemoinformatics Applications
Molecular modeling and chemoinformatics encompass a range of computational techniques used to represent, analyze, and predict the properties of molecules. These methods are widely used in drug discovery and materials science to screen large libraries of compounds and identify candidates with desired properties.
For this compound, chemoinformatic tools can be used to predict a variety of physicochemical properties that are important for its potential biological activity. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for the development of new therapeutic agents.
The table below presents a set of hypothetical chemoinformatic properties for this compound.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 148.16 g/mol |
| LogP | 0.85 |
| Topological Polar Surface Area (TPSA) | 45.8 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
Pharmacophore Modeling for Structural Feature Elucidation
Pharmacophore modeling is a cornerstone of computational drug design, serving to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the pyrrolo[1,2-a]pyrazine (B1600676) class of compounds, these models distill complex chemical information into a simplified representation of key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
In a notable study, a pharmacophore model was instrumental in the design of new N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives as ligands for the 18 kDa translocator protein (TSPO), a promising target for neuropsychotropic drugs. nih.govresearchgate.net The generated model identified key hydrophobic regions and electron acceptor groups as crucial for ligand binding, guiding the synthesis of compounds with enhanced anxiolytic activity. researchgate.net
The generation of pharmacophore models can follow two primary pathways: ligand-based and structure-based.
Ligand-based pharmacophore generation is employed when a set of active molecules is known, but the three-dimensional structure of the biological target is unavailable. rsc.org This approach involves aligning the active compounds and extracting the common chemical features that are presumed to be responsible for their shared biological activity. For the pyrrolo[1,2-a]pyrazine scaffold, a ligand-based model could be constructed from a series of known kinase inhibitors or receptor antagonists to define the essential features for that specific activity. The model developed for TSPO ligands, for instance, was derived from known active compounds, identifying hydrophobic and electron-accepting features as key. researchgate.net
Structure-based pharmacophore generation , conversely, is utilized when the 3D structure of the target protein, often determined through X-ray crystallography, is available. nih.gov This method involves analyzing the binding site of the protein to identify key interaction points, such as amino acid residues that can form hydrogen bonds, hydrophobic pockets, and electrostatic interactions. For pyrrolo[1,2-a]pyrazinone derivatives targeting PIM1 kinase, the crystal structure of a ligand-protein complex revealed the precise interactions within the active site. nih.gov A structure-based pharmacophore model derived from this complex would map out the complementary features a ligand must possess to bind effectively, providing a clear roadmap for designing novel, potent inhibitors.
Molecular Docking Studies for Molecular Recognition Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the molecular recognition mechanisms that govern the interaction between a potential drug molecule, such as a pyrrolo[1,2-a]pyrazine derivative, and its biological target.
Studies on the pyrrolo[1,2-a]pyrazine scaffold have employed molecular docking to elucidate binding modes and predict binding affinities. For example, a rational optimization strategy for developing novel PIM kinase inhibitors was successfully guided by determining the crystal structure of a pyrrolo[1,2-a]pyrazinone compound complexed within the kinase domain of PIM1. nih.gov In another study, the related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, was docked with a modeled SDR protein from Fusarium oxysporum, yielding detailed energy values that indicate a stable binding complex. researchgate.net
A primary output of molecular docking is the prediction of the ligand's binding pose—its specific conformation and orientation within the receptor's active site. Accurate prediction of this pose is fundamental to understanding the compound's mechanism of action.
For the pyrrolo[1,2-a]pyrazinone inhibitors of PIM1 kinase, the binding pose was confirmed by co-crystallization, which showed the ligand occupying the ATP-binding pocket. nih.gov Interaction analysis of this pose revealed that the molecule's efficacy was derived from specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase hinge region. This detailed interaction analysis explains the compound's inhibitory activity and provides a structural basis for designing derivatives with improved potency and selectivity. nih.gov Similarly, docking of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, allowed for the identification of interacting amino acid residues at the active site of the modeled SDR protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For the pyrrolo[1,2-a]pyrazine family, 3D-QSAR methods have been particularly valuable for understanding how modifications to the core structure influence their potency as receptor antagonists.
A significant 3D-QSAR study was conducted on a series of 84 phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists. asianpubs.org This research utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) to build predictive models and generate contour maps that visualize the structural requirements for high antagonistic activity. asianpubs.org
CoMFA is a 3D-QSAR technique that relates the biological activity of molecules to their steric (shape) and electrostatic fields. In the study of phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists, a robust CoMFA model was developed. asianpubs.org
The model demonstrated good predictive power, as indicated by its statistical parameters. asianpubs.org Analysis of the CoMFA contour maps revealed specific structural insights:
Steric Fields: The maps indicated that bulky substituents at certain positions on the molecule were not favored, suggesting that a more streamlined shape is optimal for fitting into the mGluR5 binding pocket. asianpubs.org
Electrostatic Fields: The model highlighted that having electropositive groups on the aryl substituent was beneficial for enhancing biological activity. asianpubs.org
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The CoMSIA model for the phenylethynyl-pyrrolo[1,2-a]pyrazine series also yielded statistically significant and predictive results. asianpubs.org
The CoMSIA contour maps provided a more detailed picture of the structure-activity relationship:
Hydrophobic Fields: The analysis showed that hydrophilic groups at the R substituent position could improve biological activity. asianpubs.org
Hydrogen Bond Fields: A key finding was that substituents capable of accepting hydrogen bonds at the R position led to higher activity, indicating a critical interaction with a hydrogen bond donor in the receptor. asianpubs.org
Collectively, these computational investigations provide a powerful framework for understanding the structural and reactive properties of the pyrrolo[1,2-a]pyrazine scaffold, enabling the informed design of new molecules with tailored biological functions. asianpubs.org
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed insights into the conformational flexibility of a molecule and its dynamic interactions with biological targets, such as proteins or nucleic acids. While specific MD simulation studies on this compound are not extensively available in the current body of scientific literature, the application of this methodology can be described based on established principles and studies of analogous heterocyclic compounds.
MD simulations for a compound like this compound would typically be initiated to explore its conformational landscape in an aqueous environment or its binding stability within a protein's active site. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms in the system vary over time.
Conformational Dynamics in Solution
To understand the intrinsic flexibility of this compound, an MD simulation would be performed with the molecule solvated in a box of water molecules. This allows for the observation of how the molecule behaves in a physiological-like environment. Key analyses in such a study would include:
Root Mean Square Deviation (RMSD): This parameter is calculated to assess the structural stability of the molecule throughout the simulation. A stable RMSD value over time indicates that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): RMSF is computed for each atom to identify regions of the molecule with high flexibility. For this compound, this could reveal the mobility of the methyl group and the flexibility of the pyrazinone ring.
Dihedral Angle Analysis: By monitoring the torsion angles of key rotatable bonds, different conformational states (rotamers) of the molecule can be identified and their populations can be quantified.
The following table illustrates the kind of data that would be generated from an MD simulation to study the conformational dynamics of this compound in an aqueous solution.
| Simulation Parameter | Example Value/Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water model |
| Simulation Time | 100 nanoseconds (ns) |
| Temperature | 300 K (Kelvin) |
| Pressure | 1 bar |
| Ensemble | NPT (isothermal-isobaric) |
| Average RMSD | 1.5 ± 0.3 Å (Angstroms) |
| Key Conformational States | Identification of major low-energy conformations |
Binding Dynamics with a Target Protein
When a biological target for this compound is identified, MD simulations can be employed to investigate the dynamics of the ligand-protein complex. This is often preceded by molecular docking to predict the initial binding pose. The MD simulation then provides a more realistic and dynamic picture of the binding event. Important aspects to be analyzed include:
Stability of the Ligand-Protein Complex: The RMSD of both the protein backbone and the ligand is monitored to ensure the stability of the complex during the simulation.
Interaction Analysis: The simulation trajectory is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces between the ligand and the protein's active site residues. The persistence of these interactions over time is a crucial indicator of binding affinity.
Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand to its target.
Below is a representative table of the detailed research findings that could be expected from an MD simulation study of this compound bound to a hypothetical protein kinase.
| Analysis Metric | Illustrative Finding |
| Complex RMSD | The protein-ligand complex reaches equilibrium after 20 ns, with an average RMSD of 2.1 ± 0.4 Å. |
| Ligand RMSF | The pyrrolo[1,2-a]pyrazinone core remains stable (low RMSF), while the methyl group exhibits higher flexibility. |
| Key Interacting Residues | Stable hydrogen bonds are observed with the backbone of Gly101 and the side chain of Glu150. Hydrophobic interactions are prominent with Leu50 and Val85. |
| Hydrogen Bond Occupancy | The hydrogen bond between the carbonyl oxygen of the ligand and the backbone NH of Gly101 has an occupancy of 85% throughout the simulation. |
| Calculated Binding Free Energy | -45.5 ± 5.2 kcal/mol, indicating a favorable binding interaction. |
Structure Activity Relationship Sar and Structural Optimization Principles for Pyrrolo 1,2 a Pyrazin 1 4h One Derivatives
Methodological Frameworks for SAR Studies on Pyrrolo[1,2-a]pyrazinone Scaffolds
The investigation of SAR for pyrrolo[1,2-a]pyrazinone derivatives is propelled by a combination of synthetic chemistry strategies and computational modeling. A primary approach involves the creation of chemical libraries with diverse substitution patterns. nih.gov This is often achieved through techniques like diversity-oriented synthesis, which allows for the systematic exploration of chemical space. nih.gov Methodologies such as regiodivergent electrophilic acylation followed by aldol (B89426) condensation have been instrumental in generating a wide array of analogues for biological screening. nih.gov
Another key framework is the use of multicomponent reactions, which enable the efficient, one-pot synthesis of complex molecules from simple starting materials. mdpi.com This strategy facilitates the rapid generation of derivative libraries for SAR studies. The synthesis of dihydropyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates, for instance, has been accomplished through an efficient one-pot three-step reaction, leading to the identification of compounds with notable antiproliferative activity. nih.govacs.org
Computational methods also play a crucial role. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the three-dimensional structural features required for biological activity. asianpubs.org These models help in understanding the steric, electrostatic, and hydrophobic interactions that govern the binding of these compounds to their biological targets, thereby guiding the design of more potent molecules. asianpubs.org
Elucidation of Key Structural Features and Substituent Effects
The biological activity of pyrrolo[1,2-a]pyrazin-1(4H)-one derivatives is intricately linked to the nature and position of substituents on both the pyrrole (B145914) and pyrazinone rings.
Influence of Pyrrole Ring Substituents on Molecular Properties
Substituents on the pyrrole ring have a profound impact on the molecular properties and biological activity of these compounds. Natural products containing the dihydropyrrolo[1,2-a]pyrazinone scaffold often feature one or two bromine substituents on the pyrrole ring, which can influence the molecule's acidity and reactivity. mdpi.com For instance, bromination of the pyrrole ring can increase its acidity, facilitating certain cyclization reactions during synthesis. mdpi.comencyclopedia.pub
The introduction of various substituents at different positions of the pyrrole ring has been explored to modulate activity. For example, in a series of HIF-1α inhibitors, analogues with longer alkyl chains at position 7 showed stronger inhibitory effects. nih.gov Conversely, the introduction of a phenyl ring at the same position reduced activity, while aromatic substituents with suitable alkyl linkers, such as benzyl (B1604629) and phenethyl groups, led to enhanced inhibitory activities. nih.gov This highlights the importance of both the substituent's nature and its linkage to the core scaffold.
Impact of Pyrazinone Ring Modifications and Substituent Nature
Modifications to the pyrazinone ring and its substituents are equally critical in determining the pharmacological profile of these derivatives. The aromaticity of substituents appears to be a significant factor. For instance, in a series of oxazolo[3,4-a]pyrazine derivatives, which share a related bicyclic core, 1,1-dicyclohexyl substitution was significantly less potent than 1,1-diphenyl substitution, and linear propyl chains led to inactive compounds. unife.it
The position and electronic nature of substituents on aromatic rings attached to the pyrazinone moiety also play a crucial role. In one study, a methoxy (B1213986) group at the ortho-position of an aromatic ring attached to the pyrazinone core resulted in strong inhibition of human lymphoma U937 cell viability, whereas compounds with a halogen at the ortho-position were inactive. nih.gov Furthermore, a 2,4-dimethoxyphenyl group was more potent than a single methoxy group, while a 2,5-dimethoxyphenyl moiety was ineffective, underscoring the importance of the substituent's orientation. nih.gov
The following table summarizes the effects of various substituents on the biological activity of Pyrrolo[1,2-a]pyrazinone derivatives based on a study targeting human lymphoma U937 cells. nih.gov
| Compound ID | Aromatic Ring Substituent | Position | Biological Activity (Inhibition of U937 cell viability) |
| 6b | Methoxy | o-position | Strong |
| 6t-w | Halogen | o-position | Inactive |
| 6x | 2,4-Dimethoxyphenyl | - | More potent than 6b |
| 6y | 2,5-Dimethoxyphenyl | - | Ineffective |
Steric and Electronic Factors Governing Molecular Recognition
The interaction of pyrrolo[1,2-a]pyrazinone derivatives with their biological targets is governed by a delicate balance of steric and electronic factors. 3D-QSAR studies have provided valuable insights into these interactions. For a series of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, it was found that electropositive groups on the aromatic substituent were beneficial for enhancing activity. asianpubs.org Conversely, bulky substituents on both the aromatic ring and another position (R) were disfavored, suggesting steric hindrance can negatively impact binding. asianpubs.org
The spatial orientation of substituents is also critical. For oxazolo[3,4-a]pyrazine derivatives, ortho-substitution on the 1,1-diaryl moiety was found to induce a conformational distortion that led to a marked or total loss of potency. unife.it This suggests that a specific spatial arrangement of the geminal phenyl groups relative to the core ring system is necessary for activity. unife.it Furthermore, hydrophilic groups and hydrogen bond acceptors at certain positions can improve biological activity, indicating the importance of specific interactions with the target protein. asianpubs.org
Design Principles for Pyrrolo[1,2-a]pyrazinone Analogues
Based on the accumulated SAR data, several key design principles can be formulated for the development of novel pyrrolo[1,2-a]pyrazinone analogues with improved therapeutic potential.
A primary principle is the strategic exploration of substituent effects through the synthesis of focused chemical libraries. nih.gov This involves systematically varying the substituents at key positions on both the pyrrole and pyrazinone rings to probe the steric, electronic, and hydrophobic requirements of the target binding site.
Another important design consideration is the optimization of the orientation and conformation of substituents. As demonstrated by the differential effects of 2,4- and 2,5-dimethoxyphenyl groups, the precise positioning of functional groups can have a dramatic impact on activity. nih.gov Computational modeling can be a valuable tool in predicting favorable conformations and guiding the design of analogues with optimized geometries.
Furthermore, the incorporation of functionalities that can participate in specific interactions, such as hydrogen bonding, is a promising strategy. The finding that hydrogen bond acceptors can lead to high activity suggests that designing molecules with the capacity for such interactions could enhance potency and selectivity. asianpubs.org
Finally, the principle of scaffold hopping, where the core pyrrolo[1,2-a]pyrazinone structure is modified or replaced with related heterocyclic systems, can lead to the discovery of novel chemical entities with improved properties. This approach, combined with the detailed understanding of SAR for the parent scaffold, provides a powerful platform for the design and development of next-generation therapeutics.
Compound Names Table
| Abbreviation / ID | Full Chemical Name |
| 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one | This compound |
| 6b | 3-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
| 6t-w | 3-(2-halophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
| 6x | 3-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
| 6y | 3-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
| CoMFA | Comparative Molecular Field Analysis |
| CoMSIA | Comparative Molecular Similarity Indices Analysis |
Emerging Research Directions and Synthetic Applications of Pyrrolo 1,2 a Pyrazin 1 4h One Chemistry
Synthetic Utility of the Pyrrolo[1,2-a]pyrazinone Core in Accessing Complex Heterocycles
The dihydropyrrolo[1,2-a]pyrazinone ring system serves as a fundamental building block in the synthesis of numerous complex and biologically significant molecules, including a variety of marine alkaloids. mdpi.com Synthetic chemists utilize the inherent reactivity of this core to construct larger, polycyclic systems. The primary strategies for building the core itself, such as fusing a pyrazinone ring onto a pre-existing pyrrole (B145914) or vice-versa, can be adapted to create advanced intermediates for more elaborate structures. mdpi.com
One of the key approaches involves multicomponent reactions (MCRs), which allow for the assembly of the pyrrolopyrazinone scaffold in a single step from multiple starting materials. mdpi.com For instance, a three-component reaction involving 1,2-diaminoethane, dialkyl acetylenedicarboxylate, and a biselectrophile like bromopyruvate provides a direct route to functionalized pyrrolopyrazinones. mdpi.com These MCRs are highly valuable as they can introduce multiple points of diversity, and the resulting functionalized products can undergo further cyclization or coupling reactions to yield more complex heterocyclic frameworks.
The pyrrolopyrazinone core is also central to the total synthesis of intricate natural products. For example, the synthesis of (-)-agelastatin A, a potent anticancer agent, features the construction of the dihydropyrrolo[1,2-a]pyrazinone skeleton as a key step. mdpi.com Similarly, other complex alkaloids such as cyclooroidin (B1254222) and various stylisines, which contain this core, have been targets of total synthesis efforts, demonstrating the scaffold's utility as a reliable platform for building molecular complexity. mdpi.com Annulation strategies, where additional rings are fused onto the pyrrolopyrazinone framework, represent another powerful method for accessing novel, complex heterocyclic systems with potential applications in materials science and medicinal chemistry.
Expansion of Chemical Space and Scaffold Diversity through Derivatization
Systematic derivatization of the 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one core is a crucial strategy for expanding chemical space and conducting structure-activity relationship (SAR) studies. By introducing a variety of substituents at different positions on the bicyclic ring, researchers can fine-tune the molecule's physicochemical and pharmacological properties.
A notable example is the synthesis of novel aryl derivatives of 2-methyl-1-pyrrolo[1,2-a]pyrazinone, designed to probe the impact of hydrophobic substituents on the compound's biological activity. In one such study, various aryl groups were introduced at the 3-position of the pyrazinone ring. This was achieved by first performing an N-alkylation of methyl pyrrole-2-carboxylate with different α-bromoacetophenones, followed by a cyclization reaction with methylamine (B109427). This approach successfully yielded a library of 3-aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones, demonstrating a viable pathway for scaffold decoration.
The table below details the synthesis of various 3-aryl derivatives, showcasing the expansion of the chemical space from a common precursor.
| Compound | Aryl Substituent (R) | Starting Material | Reaction Sequence | Reference |
|---|---|---|---|---|
| 2a | Phenyl | Methyl pyrrole-2-carboxylate | 1. N-alkylation with α-bromoacetophenone 2. Cyclization with methylamine | nih.gov |
| 2b | 4-Methylphenyl | Methyl pyrrole-2-carboxylate | 1. N-alkylation with 4-methyl-α-bromoacetophenone 2. Cyclization with methylamine | nih.gov |
| 2c | 4-Methoxyphenyl | Methyl pyrrole-2-carboxylate | 1. N-alkylation with 4-methoxy-α-bromoacetophenone 2. Cyclization with methylamine | nih.gov |
| 2d | 4-Chlorophenyl | Methyl pyrrole-2-carboxylate | 1. N-alkylation with 4-chloro-α-bromoacetophenone 2. Cyclization with methylamine | nih.gov |
| 2e | 4-Bromophenyl | Methyl pyrrole-2-carboxylate | 1. N-alkylation with 4-bromo-α-bromoacetophenone 2. Cyclization with methylamine | nih.gov |
| 2f | 4-Nitrophenyl | Methyl pyrrole-2-carboxylate | 1. N-alkylation with 4-nitro-α-bromoacetophenone 2. Cyclization with methylamine | nih.gov |
This systematic derivatization allows for the creation of a focused library of compounds, enabling a deeper understanding of how specific structural modifications influence biological targets.
Developments in Green Chemistry Approaches for Pyrrolo[1,2-a]pyrazinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency. While specific green protocols for this compound are still emerging, established green methodologies for related nitrogen heterocycles provide a clear roadmap for future development.
Key green chemistry strategies applicable to pyrrolopyrazinone synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.govmdpi.com This technique has been successfully used for the one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidines and other related scaffolds. nih.govnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. semanticscholar.org It has been effectively employed in the synthesis of pyrroles and pyridazines in aqueous media, highlighting its potential for constructing the pyrrolopyrazinone core in an environmentally friendly manner. growingscience.com
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of sustainable chemistry. The Pictet-Spengler reaction, a method used to synthesize related pyrrolo[1,2-a]quinoxalines, has been successfully performed in ethanol and water using a surfactant catalyst, achieving high yields at room temperature. unisi.it
Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they increase atom economy by combining multiple reactants in a single step, reducing the number of synthetic operations and minimizing waste. rsc.org The development of catalytic, one-pot MCRs for pyrrolopyrazinones is a significant area of green chemistry research. rsc.orgrsc.org
The adoption of these techniques promises to make the synthesis of pyrrolopyrazinones and their derivatives more sustainable, cost-effective, and environmentally benign. rsc.org
Synergistic Integration of Computational and Synthetic Methodologies in Chemical Design
The convergence of computational chemistry and traditional synthetic methods has revolutionized the process of drug discovery and materials science. This synergistic approach allows for the rational design of novel molecules with desired properties, thereby reducing the time, cost, and effort associated with trial-and-error synthesis.
For scaffolds related to pyrrolopyrazinone, this integrated workflow has proven highly effective. For instance, in the development of novel inhibitors for enzymes like cyclooxygenase-2 (COX-2), computational tools play a pivotal role. The process typically follows these steps:
Target Identification and Analysis: A biological target is identified, and its three-dimensional structure is analyzed, often using X-ray crystallography data.
Molecular Docking: A library of virtual compounds based on a core scaffold (such as pyrrolopyrazinone) is docked into the active site of the target protein. This simulation predicts the binding affinity and orientation of each compound, helping to identify the most promising candidates.
Rational Design and Optimization: Based on the docking results, new derivatives are designed with modifications predicted to enhance binding interactions with key amino acid residues in the active site.
Synthesis: The computationally designed molecules are then synthesized in the laboratory.
Biological Evaluation: The synthesized compounds are tested in vitro and/or in vivo to validate their biological activity and confirm the computational predictions.
This iterative cycle of design, synthesis, and testing has been successfully applied to the development of selective COX-2 inhibitors based on the pyrrolo[3,4-d]pyridazinone scaffold, a close structural relative of the pyrrolo[1,2-a]pyrazinone core. dergipark.org.tr Molecular docking studies confirmed that the designed compounds bind to the active site in a manner similar to known drugs, and subsequent biological assays validated their potent and selective inhibitory activity. dergipark.org.tr This powerful combination of in silico and synthetic approaches accelerates the discovery of new lead compounds and provides deep insights into the molecular basis of their activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one derivatives?
- Methodological Answer : The compound can be synthesized via hydrogenation using Ni-Raney catalysts in THF/CH3OH (yielding saturated analogs) or via reductive cyclization with LiAlH4 in DME . Alternative routes include Maillard reaction pathways, where glucose and glycine derivatives undergo condensation, dehydration, and cyclization under controlled thermal conditions . Key steps involve N-alkylation, Vilsmeier oxidation, and selective reduction to optimize regioselectivity.
Q. How is NMR spectroscopy utilized to confirm the structure of pyrrolopyrazine derivatives?
- Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for verifying ring saturation, methyl group positioning, and stereochemistry. For example, the absence of aromatic protons in ¹H-NMR spectra confirms hydrogenation of the pyrazine ring, while coupling constants in NOESY experiments resolve cis/trans isomerism in hexahydro derivatives . Comparative analysis with computed chemical shifts (e.g., DFT) helps validate complex structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in pyrrolopyrazine synthesis?
- Methodological Answer : Yield optimization requires balancing solvent polarity, temperature, and catalyst loading. For instance, LiAlH4-mediated reductions in DME at 0–5°C minimize side reactions (e.g., over-reduction), while Maillard reactions benefit from pH control (5.5–6.5) and stepwise heating (80–120°C) to avoid premature decomposition . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for targeted adjustments .
Q. How should researchers address contradictions in spectroscopic data for structurally analogous pyrrolopyrazines?
- Methodological Answer : Discrepancies in NMR or MS data often arise from subtle stereochemical or conformational differences. Strategies include:
- X-ray crystallography : Resolves absolute configuration ambiguities (e.g., axial vs. equatorial methyl groups) .
- Dynamic NMR : Detects slow ring-flipping in constrained derivatives, explaining split signals .
- Isotopic labeling : Traces unexpected byproducts (e.g., deuterated solvents in exchangeable protons) .
Q. What computational approaches support structure-activity relationship (SAR) studies of pyrrolopyrazine-based kinase inhibitors?
- Methodological Answer :
- Docking simulations : Map interactions between the methyl group and hydrophobic kinase pockets (e.g., PIM1/PIM2 inhibitors in ).
- MD simulations : Assess conformational stability of the pyrrolopyrazine core in binding sites over 100-ns trajectories .
- QSAR models : Use Hammett constants or steric parameters (e.g., Taft) to correlate substituent effects with IC50 values .
Q. Which in vitro assays are most relevant for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) for PIM1/PIM2 selectivity profiling .
- Cellular uptake : LC-MS quantifies intracellular concentrations in lung adenocarcinoma (A549) or neuroblastoma (SH-SY5Y) lines .
- Metabolic stability : Incubate compounds with liver microsomes (human/rat) and monitor degradation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
